molecular formula C9H9F2NO3 B13052970 2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL

2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL

Cat. No.: B13052970
M. Wt: 217.17 g/mol
InChI Key: UBERRTSCKPZJOT-UHFFFAOYSA-N
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Description

2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is a chemical compound with the molecular formula C9H9F2NO3 It is characterized by the presence of a difluorobenzo dioxole moiety attached to an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves the following steps:

    Formation of the Difluorobenzo Dioxole Moiety: This can be achieved through the reaction of a suitable precursor with fluorinating agents under controlled conditions.

    Attachment of the Aminoethanol Group: The difluorobenzo dioxole intermediate is then reacted with an appropriate aminoethanol derivative in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluorobenzo dioxole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Oxides or nitroso derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted difluorobenzo dioxole moiety.

Scientific Research Applications

2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety can interact with hydrophobic pockets, while the aminoethanol group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-5-aminobenzodioxole: A compound with a similar difluorobenzo dioxole structure but different functional groups.

    Cyclopropanecarboxylic acid, 1-(2,2-difluoro-1,3-benzodioxol-5-yl): Another compound with a difluorobenzo dioxole moiety but different substituents.

Uniqueness

2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is unique due to its specific combination of the difluorobenzo dioxole moiety and the aminoethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol

InChI

InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2

InChI Key

UBERRTSCKPZJOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N

Origin of Product

United States

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